molecular formula C5H9BrO2 B1345692 Propyl bromoacetate CAS No. 35223-80-4

Propyl bromoacetate

Cat. No. B1345692
CAS RN: 35223-80-4
M. Wt: 181.03 g/mol
InChI Key: ISYUCUGTDNJIHV-UHFFFAOYSA-N
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Description

Propyl bromoacetate is an organic compound with the linear formula BrCH2CO2CH2CH2CH3 . It has a molecular weight of 181.03 .


Molecular Structure Analysis

The molecular structure of propyl bromoacetate is represented by the SMILES string CCCOC(=O)CBr . This indicates that the molecule consists of a propyl group (CCC), an ester group (OC=O), and a bromomethyl group (CBr) .


Physical And Chemical Properties Analysis

Propyl bromoacetate has a refractive index of 1.451 at 20°C . It has a boiling point of 176°C and a density of 1.4 g/mL at 25°C . It also has a molar refractivity of 34.7 cm^3 .

Scientific Research Applications

1. Synthesis of Novel Carboxylic Acids

Propyl bromoacetate has been utilized in the synthesis of novel silane-based carboxylic acids. These acids are significant for applications in methacrylated epoxy-based oligomers and UV curable hybrid coatings. The study by Naghash et al. (2021) demonstrates how bromoacetic acid reactions produce carboxylic acids with enhanced physical and mechanical properties, including solvent resistance and thermal oxidative stability, for coatings applications (Naghash, Kolahdoozan, & Ranjbar, 2021).

2. Chiral Stationary Phase for HPLC

A study by Thamarai Chelvi, Yong, and Gong (2010) used bromoacetate-substituted beta-cyclodextrin-bonded silica particles, including propyl bromoacetate derivatives, as a chiral stationary phase for high-performance liquid chromatography (HPLC). This application is crucial for separating aromatic and chiral isomers of certain drug compounds (Thamarai Chelvi, Yong, & Gong, 2010).

3. Bromine Atom-Transfer Radical Addition

Yorimitsu et al. (2001) explored the use of propyl bromoacetate in bromine atom-transfer radical addition reactions. This process is significant in organic synthesis, demonstrating enhanced efficiency in polar solvents and aqueous media. Such reactions are essential for producing various organic compounds (Yorimitsu et al., 2001).

4. Solid-Phase Synthesis

In the field of chemical synthesis, propyl bromoacetate has been used in solid-phase synthesis methods. Rosse, Strickler, and Patek (2004) demonstrated its application in synthesizing disubstituted 1,3-dihydro-imidazol-2-ones, a process valuable for developing various chemical compounds (Rosse, Strickler, & Patek, 2004).

5. Electrocatalytic Reduction Studies

Propyl bromoacetate derivatives have been studied in the context of electrocatalytic reduction. Liu et al. (2000) investigated the electrochemical behavior of halogenated acids like bromoacetic acid at modified electrodes, which is significant for understanding the catalytic reduction of organohalide compounds (Liu, Li, Li, Gu, & Zhou, 2000).

6. Chemical Synthesis Applications

The compound 6-Bromo-2-hexanone was synthesized using propyl bromide and ethyl acetoacetate as raw materials, as reported by Xue-jie (2006). This illustrates the application of propyl bromoacetate in facilitating the synthesis of specific brominated organic compounds, showcasing its versatility in chemical synthesis (Xue-jie, 2006).

7. Palladium-Catalyzed Cross-Coupling

In the study by Liu and Deng (2002), propyl bromoacetate was used in palladium-catalyzed cross-coupling reactions. This process, especially when co-catalyzed by copper(I) oxide, provides a method for introducing methylenecarboxy groups into functionalized molecules, a critical step in organic synthesis (Liu & Deng, 2002).

Safety and Hazards

Propyl bromoacetate can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

Propyl bromoacetate, also known as propyl 2-bromoacetate, is a chemical compound with the molecular formula C5H9BrO2 The primary targets of propyl bromoacetate are not well-documented in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For propyl bromoacetate, it is known to be insoluble and sinks in water, and it evaporates slowly . These properties suggest that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

propyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUCUGTDNJIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188719
Record name Acetic acid, bromo-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35223-80-4
Record name Acetic acid, bromo-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, bromo-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl bromoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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